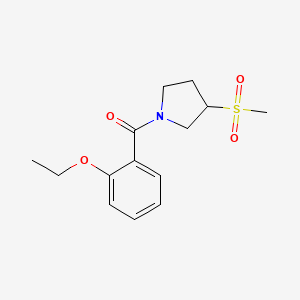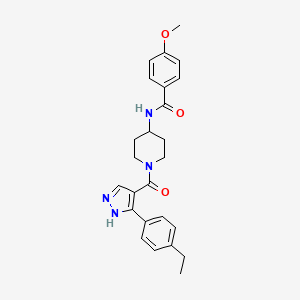![molecular formula C16H25N3O3S2 B2516636 1-metilsulfonil-N-{1-[(tiofeno-3-il)metil]pirrolidin-3-il}piperidin-4-carboxamida CAS No. 2097932-26-6](/img/structure/B2516636.png)
1-metilsulfonil-N-{1-[(tiofeno-3-il)metil]pirrolidin-3-il}piperidin-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H25N3O3S2 and its molecular weight is 371.51. The purity is usually 95%.
BenchChem offers high-quality 1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias y analgésicas
Se ha informado que los derivados del tiofeno poseen propiedades antiinflamatorias . Esto sugiere que podrían utilizarse en el desarrollo de nuevos fármacos para tratar afecciones asociadas con la inflamación, como la artritis o la enfermedad inflamatoria intestinal.
Aplicaciones antimicrobianas
Los compuestos basados en tiofeno han mostrado actividad antimicrobiana . Esto significa que podrían utilizarse potencialmente en el desarrollo de nuevos antibióticos o medicamentos antifúngicos.
Aplicaciones antihipertensivas
Algunos derivados del tiofeno han demostrado efectos antihipertensivos . Esto sugiere un posible uso en el tratamiento de la presión arterial alta.
Aplicaciones antitumorales
Los derivados del tiofeno también han mostrado actividad antitumoral . Esto indica un posible uso en el tratamiento del cáncer, tal vez como parte de un régimen de quimioterapia.
Aplicaciones de inhibición de quinasas
Se ha descubierto que los derivados del tiofeno inhiben las quinasas , que son enzimas que desempeñan funciones clave en la señalización celular. Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades que implican una señalización celular anormal, como ciertos tipos de cáncer.
Aplicaciones en la ciencia de los materiales
Más allá de sus posibles aplicaciones medicinales, los derivados del tiofeno también se utilizan en la ciencia de los materiales, por ejemplo, en la fabricación de diodos emisores de luz .
Acoplamiento de Suzuki–Miyaura
Los derivados del tiofeno se pueden utilizar en el acoplamiento de Suzuki–Miyaura, un tipo de reacción química que se utiliza ampliamente en la química orgánica para formar enlaces carbono-carbono .
Inhibidores de la corrosión
Los derivados del tiofeno pueden actuar como inhibidores de la corrosión , lo que sugiere un posible uso en la protección de los metales contra la corrosión.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S2/c1-24(21,22)19-7-2-14(3-8-19)16(20)17-15-4-6-18(11-15)10-13-5-9-23-12-13/h5,9,12,14-15H,2-4,6-8,10-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQJTDQGXARDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN(C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B2516557.png)




![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2516565.png)
![N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide](/img/structure/B2516567.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2516569.png)
![3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide](/img/structure/B2516571.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)
![N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2516573.png)

